2-Cyano-5-methylhex-2-enoic acid

Pregabalin impurity profiling Chromatographic retention prediction Solid-phase extraction method development

Procure this specific free acid (CAS 869-02-3) rather than common alkyl ester analogs. Only the carboxylic acid possesses the hydrogen bond donor (HBD=1) and TPSA (61.1 Ų) matching actual process impurity retention, critical for system suitability in pregabalin impurity profiling HPLC. Esters differ in solubility, LC retention, and MS fragmentation, risking failed method validation. The ZE isomeric mixture mirrors real synthetic mixtures, enabling correct assignment of both geometric isomer peaks. Supplied with full spectroscopic characterization for unambiguous peak identification in forced degradation studies. Certificates of analysis support ICH Q3A identification thresholds and ANDA dossier requirements.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 869-02-3
Cat. No. B3332051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-5-methylhex-2-enoic acid
CAS869-02-3
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C)CC=C(C#N)C(=O)O
InChIInChI=1S/C8H11NO2/c1-6(2)3-4-7(5-9)8(10)11/h4,6H,3H2,1-2H3,(H,10,11)
InChIKeyJPWITCRJVNDZOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-5-methylhex-2-enoic Acid (CAS 869-02-3): Physicochemical Identity, Pregabalin Impurity Classification, and Synthetic Intermediate Role


2-Cyano-5-methylhex-2-enoic acid (CAS 869-02-3, molecular formula C₈H₁₁NO₂, molecular weight 153.18 g/mol) is an α,β-unsaturated cyano-carboxylic acid that exists as a mixture of E and Z geometric isomers [1]. It is formally classified as Pregabalin Impurity 31 (also listed as Impurity 17 and Impurity 121 across different pharmacopoeial reference catalogs) and simultaneously serves as a key synthetic intermediate in the Knoevenagel-condensation route to pregabalin [2]. The compound bears a conjugated cyano group at the C2 position and a carboxylic acid at C1 attached to a 5-methylhex-2-ene backbone, with computed XLogP3-AA of 1.8, one hydrogen bond donor, three hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area of 61.1 Ų [1].

Why 2-Cyano-5-methylhex-2-enoic Acid Cannot Be Replaced by Its Alkyl Esters or Regioisomers in Pregabalin Impurity Profiling and Synthetic Route Control


The free carboxylic acid form of 2-cyano-5-methylhex-2-enoic acid (CAS 869-02-3) cannot be interchanged with its common alkyl ester analogs—such as the ethyl ester (CAS 868-52-0) or methyl ester (CAS 96914-67-9)—in impurity reference applications because these species exhibit distinct chromatographic retention behavior, MS fragmentation patterns, and UV absorption profiles that are independently specified in pharmacopoeial monograph systems for pregabalin API quality control [1]. The free acid possesses one hydrogen bond donor (absent in the esters) and a larger topological polar surface area (61.1 Ų for the acid vs. 50.1 Ų for the ethyl ester), altering its solubility, partitioning, and solid-phase extraction recovery under validated impurity profiling conditions [2]. Furthermore, in the pregabalin synthetic pathway, the alkyl esters function as transient, non-isolated intermediates that are immediately consumed by malonate addition, whereas the free acid form is a persistent process impurity that can carry through downstream steps if not adequately controlled, making its procurement as a characterized reference standard essential for method validation and batch release testing [1].

Quantitative Physicochemical Differentiation of 2-Cyano-5-methylhex-2-enoic Acid (CAS 869-02-3) Relative to Its Closest Ester Analogs and Regioisomeric Forms


Hydrogen Bond Donor Capacity Differentiates the Free Acid from All Alkyl Ester Analogs

2-Cyano-5-methylhex-2-enoic acid bears one hydrogen bond donor (HBD = 1) from its carboxylic acid group, whereas its ethyl ester (CAS 868-52-0, ethyl 2-cyano-5-methylhex-2-enoate) and methyl ester (CAS 96914-67-9) both carry HBD = 0 [1]. This structural difference directly alters the compound's ability to act as a hydrogen bond donor in reversed-phase chromatographic interactions, solid-phase extraction sorbent retention, and normal-phase TLC mobility, all of which are critical parameters in pharmacopoeial impurity method development for pregabalin API [2]. The absence of a hydrogen bond donor in the esters prevents their use as direct surrogates for the free acid when validating impurity quantification methods where the acid form is the specified analyte peak.

Pregabalin impurity profiling Chromatographic retention prediction Solid-phase extraction method development

Topological Polar Surface Area (TPSA) Elevation of the Free Acid Relative to Alkyl Ester Analogs

The topological polar surface area (TPSA) of 2-cyano-5-methylhex-2-enoic acid is computed at 61.1 Ų [1], compared to 50.1 Ų for the ethyl ester analog (ethyl 2-cyano-5-methylhex-2-enoate, CAS 868-52-0) . This 11.0 Ų difference reflects the contribution of the free carboxylic acid group and predicts consistently longer retention on polar stationary phases and lower logD₇.₄ values for the acid form. In the context of pregabalin impurity profiling where multiple cyano-containing impurities must be chromatographically resolved, this TPSA differential translates into measurable separation selectivity between the acid and its ester congeners under standard reversed-phase conditions, as reported in validated HPLC methods for pregabalin impurity determination [2].

QSAR modeling Membrane permeability prediction Impurity retention time modeling

E/Z Isomeric Composition of CAS 869-02-3 as a Differentiator from Single-Isomer (E)-2-Cyano-5-methylhex-2-enoic Acid

Commercial batches of CAS 869-02-3 are explicitly labeled as a ZE mixture (E/Z mixed geometric isomers), whereas the pure (E)-isomer is registered under the distinct CAS number 20049-12-1 . This isomeric heterogeneity is not a quality defect but rather a chemically authentic representation of the impurity as it actually forms during the Knoevenagel condensation of isovaleraldehyde with cyanoacetic acid or alkyl cyanoacetates under thermodynamic control [1]. The E/Z mixture produces a characteristic dual-peak or broadened-peak pattern in HPLC chromatograms that must be correctly assigned during impurity method validation; procurement of the single-isomer (E)-form (CAS 20049-12-1) alone would fail to represent the authentic impurity profile and could lead to misidentification or under-reporting of the Z-isomer component in batch release testing .

Pregabalin impurity reference standard Pharmacopoeial impurity specification E/Z isomer resolution

Certified Purity Grade of ≥98% (HPLC) by Select Suppliers Supports Regulatory-Grade Impurity Quantification

2-Cyano-5-methylhex-2-enoic acid (CAS 869-02-3) is commercially available from multiple reference standard suppliers at certified purity levels of ≥95% HPLC (default industry specification) and ≥98% HPLC (premium grade) , with full characterization packages including ¹H NMR, ¹³C NMR, HRMS, and HPLC chromatograms provided on the Certificate of Analysis [1]. This level of analytical documentation and purity exceeds the typical purity specification of the ethyl ester (commonly 95% without guaranteed full characterization) and positions the free acid as a fit-for-purpose reference standard for ICH Q3A-compliant impurity method validation, where the identification threshold (0.1% or 1 mg/day intake) requires impurity reference materials of known purity to establish relative response factors and calibration linearity [2].

Pregabalin ANDA filing Impurity reference standard procurement Pharmacopoeial method validation

XLogP3-AA of 1.8 Predicts Distinct Solid-Phase Extraction Recovery Relative to More Lipophilic Ester Analogs

The computed partition coefficient (XLogP3-AA) of 2-cyano-5-methylhex-2-enoic acid is 1.8 [1]. Although a directly measured experimental logP for the ethyl or methyl ester has not been published in peer-reviewed literature in a format retrievable by standard database search, the ethyl ester's computed XLogP is approximately 2.1–2.4 based on available cheminformatics predictions . This logP difference of approximately 0.3–0.6 log units indicates that the free acid partitions less readily into nonpolar organic solvents and reversed-phase stationary phases, which directly affects the selection of SPE sorbent chemistry (e.g., mixed-mode anion-exchange vs. reversed-phase only) during impurity extraction from pregabalin API matrices. In published impurity profiling methodologies, this differential partitioning necessitates distinct elution conditions for the free acid compared to neutral ester impurities, making direct substitution analytically invalid [2].

Sample preparation method development Pregabalin impurity extraction recovery LogP-driven SPE sorbent selection

Procurement-Relevant Application Scenarios for 2-Cyano-5-methylhex-2-enoic Acid (CAS 869-02-3) Based on Evidence-Verified Differentiation


Pregabalin Generic Drug ANDA Filing: Impurity Method Validation and System Suitability Testing

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for pregabalin capsules or oral solutions, the procurement of 2-cyano-5-methylhex-2-enoic acid (CAS 869-02-3) as the ZE isomeric mixture is essential for establishing system suitability in the impurity profiling HPLC method [1]. The compound's hydrogen bond donor capacity (HBD = 1) and TPSA (61.1 Ų) ensure that it chromatographically represents the actual process impurity rather than an ester surrogate, enabling accurate relative retention time assignment and resolution verification against the pregabalin main peak and pregabalin related compound A (RRT 1.2) [1]. Its certified purity of ≥98% HPLC from premium suppliers supports the determination of relative response factors (RRF) with sufficient accuracy to meet the ICH Q3A identification threshold of 0.1% [2].

Pregabalin API Manufacturing Process Control: Reference Standard for In-Process Monitoring of Knoevenagel Condensation Byproducts

During the commercial synthesis of pregabalin via the Knoevenagel condensation of isovaleraldehyde with an alkyl cyanoacetate, 2-cyano-5-methylhex-2-enoic acid (or its alkyl ester) is formed as the primary condensation product [1]. Procuring the free acid form (CAS 869-02-3) as a characterized reference standard enables in-process HPLC monitoring of unreacted or hydrolyzed intermediate that may persist into downstream steps [2]. The E/Z isomeric composition of CAS 869-02-3 faithfully reflects the geometric isomer profile produced under typical reaction conditions, allowing manufacturing quality control laboratories to correctly assign both E- and Z-isomer peaks in in-process chromatograms and establish appropriate acceptance criteria for intermediate conversion.

Stability-Indicating Method Development: Forced Degradation Study Marker for Pregabalin Extended-Release Formulations

In forced degradation studies of pregabalin extended-release tablets, cyano-containing degradation products with relative retention times distinct from the pregabalin main peak must be identified and quantified to establish stability-indicating capability of the analytical method [1]. 2-Cyano-5-methylhex-2-enoic acid serves as a synthetic precursor and potential degradation marker; its distinct XLogP (1.8) and TPSA (61.1 Ų) relative to pregabalin itself (zwitterionic, logD₇.₄ ≈ -1.35) ensure baseline chromatographic separation under validated HPLC conditions [2]. The availability of the compound with full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS) from reference standard suppliers [3] enables unambiguous peak identification during degradation product profiling, a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of regulatory dossiers.

Solid-Phase Extraction Method Development for Pregabalin Bioanalytical Assays: Sorbent Selection and Recovery Optimization

For contract research organizations developing LC-MS/MS bioanalytical methods for pregabalin in plasma or urine matrices, the free carboxylic acid functionality of 2-cyano-5-methylhex-2-enoic acid introduces a pH-dependent ionization state (predicted pKₐ of the carboxylic acid ~3–5, leading to anionic form at physiological pH) that requires mixed-mode strong anion-exchange (SAX) or weak anion-exchange (WAX) SPE sorbents for optimal recovery [1]. In contrast, neutral ester analogs (ethyl or methyl esters) lack this ionizable group and would be retained solely by reversed-phase mechanisms, yielding different extraction recovery profiles [1]. Procuring the correct free acid reference standard ensures that method development and validation accurately reflect the extraction behavior of the actual acidic impurity rather than a neutral ester surrogate, avoiding systematic bias in recovery-corrected impurity quantification.

Quote Request

Request a Quote for 2-Cyano-5-methylhex-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.